molecular formula C9H9N3S B2982568 N-Cyclopropyl-[1,3]thiazolo[4,5-c]pyridin-2-amine CAS No. 2163163-39-9

N-Cyclopropyl-[1,3]thiazolo[4,5-c]pyridin-2-amine

Cat. No.: B2982568
CAS No.: 2163163-39-9
M. Wt: 191.25
InChI Key: SSUKAZAEIJQCNT-UHFFFAOYSA-N
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Description

N-Cyclopropyl-[1,3]thiazolo[4,5-c]pyridin-2-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused thiazole and pyridine ring system, with a cyclopropyl group attached to the nitrogen atom. The unique structure of this compound contributes to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-[1,3]thiazolo[4,5-c]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with a suitable thioamide in the presence of a cyclizing agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the thiazolo[4,5-c]pyridine core. Subsequent introduction of the cyclopropyl group can be achieved through nucleophilic substitution reactions using cyclopropyl halides .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-[1,3]thiazolo[4,5-c]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Cyclopropyl-[1,3]thiazolo[4,5-c]pyridin-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-Cyclopropyl-[1,3]thiazolo[4,5-c]pyridin-2-amine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Pyrazolo[3,4-d]pyrimidine, pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, and 1,3,4-thiadiazoles.

    Uniqueness: Unlike its counterparts, this compound possesses a unique cyclopropyl group that enhances its stability and bioactivity. .

Properties

IUPAC Name

N-cyclopropyl-[1,3]thiazolo[4,5-c]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-2-6(1)11-9-12-7-5-10-4-3-8(7)13-9/h3-6H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUKAZAEIJQCNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC3=C(S2)C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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